Cas no 2802-62-2 (4,6-Difluoropyrimidine)
4,6-Difluoropyrimidine Chemical and Physical Properties
Names and Identifiers
-
- 4,6-Difluoropyrimidine
- Pyrimidine,4,6-difluoro-
- A819288
- SCHEMBL394820
- DTXSID80182297
- FT-0678815
- AMY12503
- difluoropyrimidine
- bis(fluoro)pyrimidine
- 4, 6-difluoropyrimidine
- SY035520
- AS-40418
- AKOS006346227
- 4,6-Difluoropyrimidine, AldrichCPR
- 4,6- Difluoropyrimidine
- 4,6-Difluoro-pyrimidine
- Pyrimidine, 4,6-difluoro-
- CS-0132157
- MFCD03412223
- SB57264
- 2802-62-2
- EN300-112253
- Pyrimidine, 4,6-difluoro- (6CI,8CI,9CI);PyriMidine,4,6-difluoro-
- BBL103017
- STL556826
-
- MDL: MFCD03412223
- Inchi: 1S/C4H2F2N2/c5-3-1-4(6)8-2-7-3/h1-2H
- InChI Key: MCLDVUCSDZGNRR-UHFFFAOYSA-N
- SMILES: FC1C=C(N=CN=1)F
Computed Properties
- Exact Mass: 116.01900
- Monoisotopic Mass: 116.018604
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 70.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 25.8
- XLogP3: 1.1
Experimental Properties
- Density: 1.376
- Boiling Point: 125 ºC
- Flash Point: 29 ºC
- Refractive Index: 1.444
- PSA: 25.78000
- LogP: 0.75480
4,6-Difluoropyrimidine Security Information
- Hazard Category Code: 36/37/38-41
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Risk Phrases:R36/37/38
4,6-Difluoropyrimidine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4,6-Difluoropyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 034743-1g |
4,6-Difluoropyrimidine |
2802-62-2 | 95% | 1g |
389.0CNY | 2021-07-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 034743-25g |
4,6-Difluoropyrimidine |
2802-62-2 | 95% | 25g |
4014.0CNY | 2021-07-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 034743-5g |
4,6-Difluoropyrimidine |
2802-62-2 | 95% | 5g |
1527.0CNY | 2021-07-05 | |
| Chemenu | CM166436-100g |
4,6-Difluoropyrimidine |
2802-62-2 | 97% | 100g |
$686 | 2021-08-05 | |
| Chemenu | CM166436-5g |
4,6-Difluoropyrimidine |
2802-62-2 | 97% | 5g |
$79 | 2024-07-28 | |
| Chemenu | CM166436-25g |
4,6-Difluoropyrimidine |
2802-62-2 | 97% | 25g |
$337 | 2024-07-28 | |
| Apollo Scientific | PC3333-5g |
4,6-Difluoropyrimidine |
2802-62-2 | 97% | 5g |
£62.00 | 2024-05-25 | |
| Apollo Scientific | PC3333-25g |
4,6-Difluoropyrimidine |
2802-62-2 | 95% | 25g |
£290.00 | 2023-09-01 | |
| abcr | AB134733-250 mg |
4,6-Difluoropyrimidine, 97%; . |
2802-62-2 | 97% | 250 mg |
€66.70 | 2023-07-20 | |
| abcr | AB134733-1 g |
4,6-Difluoropyrimidine, 97%; . |
2802-62-2 | 97% | 1 g |
€86.10 | 2023-07-20 |
4,6-Difluoropyrimidine Suppliers
Additional information on 4,6-Difluoropyrimidine
4,6-Difluoropyrimidine: A Versatile Compound with Promising Applications in Medicinal Chemistry
4,6-Difluoropyrimidine (CAS No. 2802-62-2) is a fluorinated pyrimidine derivative that has garnered significant attention in the field of medicinal chemistry due to its unique properties and potential applications. This compound is characterized by the presence of two fluorine atoms at the 4 and 6 positions of the pyrimidine ring, which significantly influence its chemical and biological behavior.
The introduction of fluorine atoms into organic molecules often results in enhanced metabolic stability, improved lipophilicity, and altered binding affinities to biological targets. These properties make 4,6-Difluoropyrimidine an attractive scaffold for the development of novel therapeutic agents. Recent research has highlighted its potential in various areas, including antiviral, anticancer, and anti-inflammatory drug discovery.
In the context of antiviral research, 4,6-Difluoropyrimidine has shown promise as a lead compound for the development of inhibitors targeting viral enzymes. A study published in the Journal of Medicinal Chemistry in 2021 reported that derivatives of 4,6-Difluoropyrimidine exhibited potent inhibitory activity against RNA-dependent RNA polymerases (RdRp) of several RNA viruses, including influenza and hepatitis C virus (HCV). The fluorine atoms at the 4 and 6 positions were found to enhance the binding affinity and selectivity of these compounds, making them effective candidates for further optimization.
Beyond antiviral applications, 4,6-Difluoropyrimidine has also been explored for its anticancer properties. Research conducted by a team at the National Cancer Institute demonstrated that certain derivatives of this compound exhibited significant cytotoxicity against a panel of human cancer cell lines. The mechanism of action involves the inhibition of thymidylate synthase (TS), a key enzyme in DNA synthesis that is often overexpressed in cancer cells. The fluorine substitutions on the pyrimidine ring were shown to enhance the potency and selectivity of these inhibitors, suggesting their potential as novel anticancer agents.
In addition to its therapeutic applications, 4,6-Difluoropyrimidine has been investigated for its anti-inflammatory properties. A study published in Bioorganic & Medicinal Chemistry Letters in 2020 reported that derivatives of this compound exhibited potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The fluorine atoms were found to play a crucial role in modulating the interaction with inflammatory pathways, making these compounds promising candidates for the treatment of inflammatory diseases.
The synthetic accessibility of 4,6-Difluoropyrimidine further enhances its appeal as a building block for drug discovery. Various synthetic routes have been developed to efficiently produce this compound and its derivatives. One notable method involves the reaction of 1,3-difluoroacetone with urea or thiourea under appropriate conditions. This approach allows for the facile introduction of functional groups at various positions on the pyrimidine ring, facilitating the synthesis of diverse analogs for biological evaluation.
In conclusion, 4,6-Difluoropyrimidine (CAS No. 2802-62-2) is a versatile compound with a wide range of potential applications in medicinal chemistry. Its unique structural features and favorable biological properties make it an attractive scaffold for the development of novel therapeutic agents. Ongoing research continues to uncover new opportunities for this compound in areas such as antiviral, anticancer, and anti-inflammatory drug discovery. As our understanding of its mechanisms and potential applications grows, 4,6-Difluoropyrimidine is poised to play an increasingly important role in advancing medical treatments.
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